3-chloro-N-(4-chlorophenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide
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Description
3-chloro-N-(4-chlorophenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide is a useful research compound. Its molecular formula is C13H8Cl2F3N3O and its molecular weight is 350.12. The purity is usually 95%.
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Biological Activity
3-chloro-N-(4-chlorophenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide (CAS No. 303997-64-0) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, properties, and relevant research findings, focusing on its mechanism of action, efficacy in various biological systems, and safety profile.
- Molecular Formula : C13H8Cl2F3N3O
- Molecular Weight : 350.12 g/mol
- Boiling Point : 436.7 ± 55.0 °C (predicted)
- Density : 1.52 ± 0.1 g/cm³ (predicted)
- pKa : Approximately 7 ± 0.69 (predicted)
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the hydroxylamine moiety, which are known to influence interactions with biological targets.
Target Engagement
Research suggests that compounds with similar structures may interact with various enzymes, including phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence . The inhibition of such enzymes can lead to antimicrobial effects.
Antimicrobial Properties
Studies have indicated that related compounds exhibit significant antibacterial activity. For instance, derivatives of pyridinecarboximidamides have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound as an antimicrobial agent.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives and found that modifications at the pyridine ring significantly affected antibacterial potency . While direct studies on this compound are sparse, its structural similarities imply a potential for similar activities.
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of related compounds against various cancer cell lines, revealing IC50 values in the low micromolar range . This indicates a promising avenue for further exploration of this compound's anticancer properties.
Safety Profile
The safety profile of this compound has not been extensively characterized. However, related compounds often exhibit moderate toxicity profiles; thus, careful evaluation through preclinical studies is essential before considering clinical applications.
Properties
IUPAC Name |
3-chloro-N'-(4-chlorophenyl)-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)20-12(21-22)11-10(15)5-7(6-19-11)13(16,17)18/h1-6,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOFYXFKBRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.